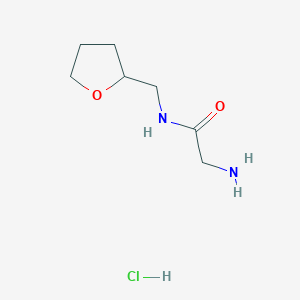
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with tetrahydro-2-furanylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
作用機序
The mechanism of action of 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide
- 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide sulfate
- 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide phosphate
Uniqueness
Compared to similar compounds, 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride is unique due to its specific molecular structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly suitable for certain applications in research and industry .
生物活性
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, also known as THFMA, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 194.66 g/mol
- CAS Number : 890023-08-2
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on neurotransmitter systems, particularly involving glutamate receptors.
- Neuroprotective Effects : Similar compounds have been shown to exhibit neuroprotective properties by modulating NMDA receptor activity, which is crucial in excitotoxicity and neurodegenerative diseases .
Anticonvulsant Properties
Research indicates that related compounds within the acetamide class demonstrate anticonvulsant efficacy. For instance, 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has shown significant anticonvulsant effects in rodent models, suggesting that THFMA may share similar properties .
Case Studies
- Neuroprotective Studies :
- Anticonvulsant Efficacy :
Drug Development
The compound is being explored as a lead structure for developing new neuroprotective drugs. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like epilepsy and neurodegenerative disorders.
Enzyme Interaction Studies
THFMA may also serve as a tool in biochemical research to study enzyme inhibition and protein interactions. Its structural features allow it to be utilized in various assays aimed at understanding enzyme kinetics and molecular interactions in cellular pathways .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h6H,1-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAMEHKPGYBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















